

physical state and appearance of 9-Chlorophenanthrene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Chlorophenanthrene

Cat. No.: B119892

[Get Quote](#)

Core Physical Characteristics at Standard Conditions

9-Chlorophenanthrene, a derivative of the phenanthrene backbone with a chlorine atom substituted at the 9-position, is typically encountered as a solid at room temperature.[1] Its appearance is most commonly described as an off-white to pale yellow solid.[2][3] Some sources also characterize it as a light yellow fluffy powder, a description that pertains to its bulk, non-crystalline form.[4][5]

The compound's solid state under normal conditions is a direct consequence of its rigid, planar polycyclic aromatic structure, which allows for significant intermolecular van der Waals forces and pi-pi stacking interactions, leading to a relatively high melting point.

Quantitative Physical Properties

A summary of the key physical properties of **9-Chlorophenanthrene** is presented below. These values are critical for experimental design, including dissolution, reaction setup, and purification processes.

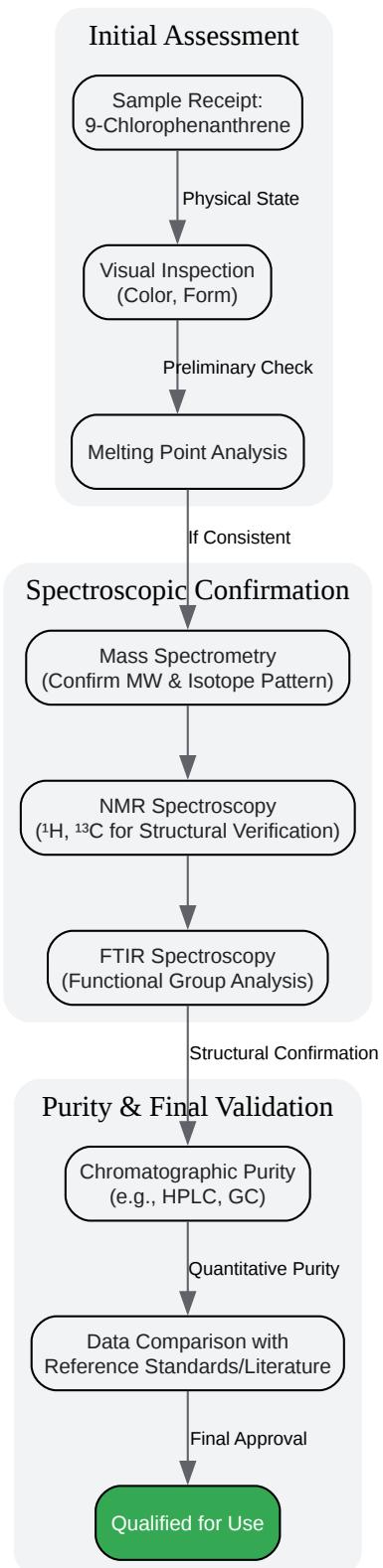
Property	Value	Source(s)
Molecular Formula	$C_{14}H_9Cl$	[1] [6] [7] [8]
Molecular Weight	212.67 g/mol	[1] [3] [9]
Physical State	Solid	[1] [2]
Appearance	Off-White to Pale Yellow Solid/Powder	[2] [3] [4] [5]
Melting Point	46-50 °C	[2] [4] [10]
Boiling Point	275.35 °C (rough estimate)	[2] [4] [10]
Density	1.1779 g/cm ³ (rough estimate)	[2] [10]

Note: Boiling point and density values are often estimates due to the compound's high melting point and potential for decomposition at elevated temperatures.

Solubility Profile

The hydrophobic nature of the polycyclic aromatic phenanthrene core dictates the solubility of **9-Chlorophenanthrene**.[\[1\]](#) It is poorly soluble in water but demonstrates solubility in various organic solvents.[\[1\]](#) Specifically, it is slightly soluble in chloroform and ethyl acetate.[\[2\]](#)[\[4\]](#) This solubility behavior is a critical consideration for its use in organic synthesis, purification via chromatography, and preparation for analytical measurements. The choice of solvent is crucial for achieving complete dissolution and ensuring the homogeneity of solutions for reactions or spectroscopic analysis.

Spectroscopic and Analytical Characterization


The identity and purity of **9-Chlorophenanthrene** are definitively confirmed through a combination of spectroscopic techniques. While the raw spectral data is beyond the scope of this guide, authoritative databases like the NIST WebBook provide reference spectra.[\[6\]](#)[\[7\]](#)

- Mass Spectrometry (MS): Electron ionization mass spectrometry is used to confirm the molecular weight. The mass spectrum will show a characteristic molecular ion peak (M^+) and an isotopic pattern ($M+2$) consistent with the presence of a single chlorine atom.[\[7\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for C-H stretching of the aromatic rings and C-C bond vibrations within the phenanthrene structure. The C-Cl bond also exhibits a characteristic absorption in the fingerprint region.[6]
- UV/Visible Spectroscopy: Like other polycyclic aromatic hydrocarbons, **9-Chlorophenanthrene** has a distinct UV/Visible absorption spectrum, which is available in the NIST database.[6][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise substitution pattern and overall structure of the molecule.
- Nuclear Quadrupole Resonance (NQR) Spectroscopy: This technique can provide specific information about the electronic environment of the chlorine nucleus.[11]

Experimental Workflow: Identity and Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive characterization of a **9-Chlorophenanthrene** sample, ensuring both its identity and purity before use in sensitive applications.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **9-Chlorophenanthrene**.

Handling and Storage Recommendations

Given its classification as a chlorinated aromatic hydrocarbon, appropriate safety precautions are necessary.^[1] It should be handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (gloves, safety glasses). For storage, it is recommended to keep the compound in a refrigerator to maintain its stability.^{[2][4]}

Conclusion

9-Chlorophenanthrene is an off-white to pale yellow solid with a melting point range of 46-50 °C. Its poor aqueous solubility and preference for organic solvents are key considerations for its experimental use. A multi-technique analytical approach, combining physical measurements with spectroscopic methods, is essential for unequivocally confirming its identity and purity, ensuring the integrity of research and development activities.

References

- ChemWhat. **9-CHLOROPHENANTHRENE** CAS#: 947-72-8. [\[Link\]](#)
- Chongqing Chemdad Co., Ltd. **9-CHLOROPHENANTHRENE**. [\[Link\]](#)
- Cheméo. **9-Chlorophenanthrene** (CAS 947-72-8) - Chemical & Physical Properties. [\[Link\]](#)
- NIST. **9-Chlorophenanthrene** - IR Spectrum. [\[Link\]](#)
- NIST. **9-Chlorophenanthrene** - Mass Spectrum. [\[Link\]](#)
- PubChem. **9-Chlorophenanthrene** | C14H9Cl | CID 13694. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 947-72-8: 9-Chlorophenanthrene | CymitQuimica [cymitquimica.com]
- 2. 9-CHLOROPHENANTHRENE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 9-Chlorophenanthrene (>90%) | CymitQuimica [cymitquimica.com]
- 4. 9-CHLOROPHENANTHRENE CAS#: 947-72-8 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]

- 6. 9-Chlorophenanthrene [webbook.nist.gov]
- 7. 9-Chlorophenanthrene [webbook.nist.gov]
- 8. 9-CHLOROPHENANTHRENE | 947-72-8 [m.chemicalbook.com]
- 9. 9-Chlorophenanthrene (CAS 947-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 9-Chlorophenanthrene | C14H9Cl | CID 13694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical state and appearance of 9-Chlorophenanthrene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119892#physical-state-and-appearance-of-9-chlorophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com